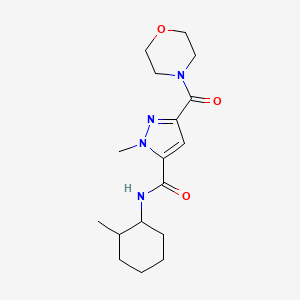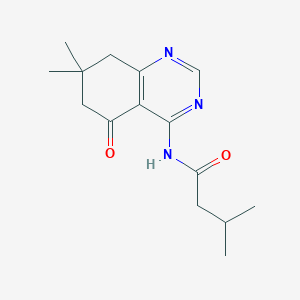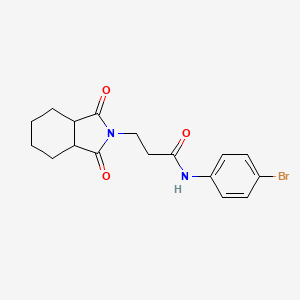
1-methyl-N-(2-methylcyclohexyl)-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the methyl group: Methylation can be done using methyl iodide in the presence of a base.
Cyclohexyl group addition: This step might involve the reaction of the intermediate with 2-methylcyclohexylamine.
Morpholinocarbonyl group addition: This can be introduced through the reaction with morpholine and a suitable carbonylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the cyclohexyl group.
N~5~-(2-METHYLCYCLOHEXYL)-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the methyl group.
Uniqueness
1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the methyl and cyclohexyl groups, which might confer specific biological activities or chemical properties not seen in similar compounds.
Properties
Molecular Formula |
C17H26N4O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methyl-N-(2-methylcyclohexyl)-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H26N4O3/c1-12-5-3-4-6-13(12)18-16(22)15-11-14(19-20(15)2)17(23)21-7-9-24-10-8-21/h11-13H,3-10H2,1-2H3,(H,18,22) |
InChI Key |
QAUCEICDDXYSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC(=NN2C)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(difluoromethyl)-11-methyl-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895276.png)
![1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B10895282.png)
![(2Z,5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10895284.png)

![5-[(cyclopropylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10895292.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10895295.png)

![Ethyl 4-ethyl-2-[(furan-2-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B10895317.png)
![4-bromo-3-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10895318.png)
![Methyl 2-({[3-(2-fluorophenyl)-6-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10895326.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10895333.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10895344.png)
![[6-(4-Fluorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B10895348.png)

